
Propyl-2-propynylphenylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl-2-propynylphenylphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C12H15O3P and its molecular weight is 238.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Propyl-2-propynylphenylphosphonate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves reacting phenylphosphonic acid with propargyl alcohol derivatives under controlled conditions. A reflux setup in anhydrous solvents (e.g., toluene or THF) with catalytic bases like triethylamine ensures efficient esterification. To optimize purity, column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization in non-polar solvents is recommended. Continuous flow reactors may enhance scalability while maintaining yield (>85%) and purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural confirmation, with ³¹P NMR resolving phosphonate ester peaks at δ 15–25 ppm. High-Resolution Mass Spectrometry (HRMS) validates molecular ion clusters. Infrared (IR) spectroscopy identifies P=O stretches (~1250 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹). Purity assays via HPLC (C18 column, acetonitrile/water mobile phase) ensure batch consistency .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to mitigate inhalation/contact risks. The compound’s potential irritancy (based on analog organophosphates) necessitates spill containment with inert adsorbents (e.g., vermiculite). Waste disposal should follow EPA guidelines for phosphonate esters. Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) suggest moderate hazard, but chronic exposure data are lacking .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Test its utility as a phosphorylating agent in Pd-catalyzed Sonogashira or Heck reactions. Control variables include catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%), solvent polarity (DMF vs. THF), and temperature (60–100°C). Monitor reaction progress via TLC and quantify yields using internal standards (e.g., triphenylmethane). Compare with structurally similar phosphonates (e.g., isopropylphenyl derivatives) to assess electronic/steric effects .
Q. How should contradictory data on this compound’s environmental persistence be resolved?
- Methodological Answer : Conduct comparative degradation studies under standardized OECD guidelines:
- Hydrolysis : pH 4, 7, and 9 buffers at 25°C/50°C, analyzed via LC-MS for breakdown products.
- Photolysis : UV irradiation (λ = 254 nm) in aqueous/organic matrices.
Discrepancies may arise from matrix effects (e.g., humic acids inhibiting hydrolysis) or analytical sensitivity. Use isotopically labeled analogs (e.g., ¹³C-propyne) to trace degradation pathways .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against acetylcholinesterase (AChE) or phosphotriesterase (PTE) active sites, parameterizing force fields for phosphorus electronegativity. Validate with MD simulations (GROMACS, 100 ns trajectories) to assess binding stability. Cross-reference with QSAR models for organophosphates to prioritize in vitro testing .
Q. How can in vitro toxicity assays for this compound be optimized to account for metabolic activation?
- Methodological Answer : Use hepatic S9 fractions (rat/human) in Ames tests (TA98/TA100 strains) to screen mutagenicity. For cytotoxicity, employ MTT assays on HepG2 cells with/without CYP450 inhibitors (e.g., ketoconazole). Compare results with structural analogs (e.g., diphenyl isopropylphenyl phosphate) to infer metabolic pathways .
Q. Tables for Key Data
Table 1. Analytical Signatures of this compound
Technique | Key Data | Reference |
---|---|---|
³¹P NMR | δ 18.2 ppm (singlet) | |
HRMS (ESI+) | [M+H]⁺ = 265.0943 (calc. 265.0941) | |
IR (neat) | 1248 cm⁻¹ (P=O), 2102 cm⁻¹ (C≡C) |
Table 2. Comparative Reactivity in Cross-Coupling Reactions
Substrate | Catalyst | Yield (%) | Byproduct Formation |
---|---|---|---|
Propyl-2-propynyl... | Pd(PPh₃)₄ | 78 | <5% |
Isopropylphenyl... | PdCl₂ | 65 | 12% |
Propiedades
Número CAS |
18705-22-1 |
---|---|
Fórmula molecular |
C12H15O3P |
Peso molecular |
238.22 g/mol |
Nombre IUPAC |
[propoxy(prop-2-ynoxy)phosphoryl]benzene |
InChI |
InChI=1S/C12H15O3P/c1-3-10-14-16(13,15-11-4-2)12-8-6-5-7-9-12/h1,5-9H,4,10-11H2,2H3 |
Clave InChI |
YSVDXOJUVQMPCX-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(C1=CC=CC=C1)OCC#C |
SMILES canónico |
CCCOP(=O)(C1=CC=CC=C1)OCC#C |
Sinónimos |
NIA-16388 Niagara 16388 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.